Cas no 64491-68-5 ((S)-(+)-Glycidyl Methyl Ether)

(S)-(+)-Glycidyl Methyl Ether 化学的及び物理的性質

名前と識別子

-

- (S)-(+)-methylglycidyl ether

- (S)-(+)-Glycidyl methyl ether

- (S)-(+)-2-(Methoxymethyl)-oxirane

- (S)-Glycidyl Methyl Ether

- (S)-(-)-GLYCIDYL METHYL ETHER

- (R)-glycidyl methyl ether

- (S)-(+)-2-(Methoxymethyl)oxirane

- (S)-(+)-glycidyl methyl ester

- (S)-2-(Methoxymethyl)oxirane

- (S)-2-(methyloxymethyl)oxirane

- (S)-2-methoxymethyl-oxirane

- AC1Q44JA

- KSC495S3B

- PubChem5856

- (S)-1-Methoxy-2,3-epoxypropane

- (S)-(+)-Methyl glycidyl ether

- (s)-methyl glycidyl ether

- (2S)-2-(methoxymethyl)oxirane

- (s)-methylglycidyl ether

- Methyl[(R)-glycidyl] ether

- (S)-(+)-Methylglycidylether

- LKMJVFRMDSNFRT-SCSAIBSYSA-N

- (2S)-2-[(methyloxy)methyl]oxirane

- Oxirane,2-(methoxymet

- (S)-(+)Glycidyl methyl ether

- methoxymethyl-oxirane

- MFCD00273366

- EN300-126762

- 64491-68-5

- DTXSID30426299

- (S)-Methylglycidylether

- AKOS015995177

- A834777

- G0281

- (R)-Methyl glycidyl ether

- (S)-(+)-Glycidyl methyl ether, 97%

- AKOS015904566

- J-502396

- D90742

- (S)-(+)-Glycidyl Methyl Ether

-

- MDL: MFCD00273366

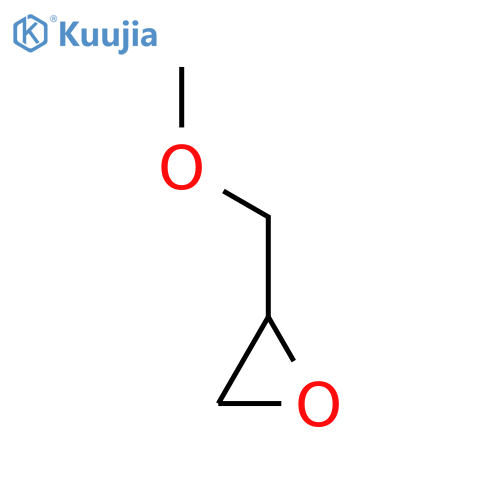

- インチ: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1

- InChIKey: LKMJVFRMDSNFRT-SCSAIBSYSA-N

- ほほえんだ: O1C([H])([H])[C@@]1([H])C([H])([H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 88.05244

- どういたいしつりょう: 88.052

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 44.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 21.8

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.982 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 110-111 °C(lit.)

- フラッシュポイント: 華氏温度:62.6°f

摂氏度:17°c - 屈折率: n20/D 1.405(lit.)

- すいようせい: 解体

- PSA: 21.76

- LogP: 0.03160

- 光学活性: [α]20/D +15.6°, c = 5 in toluene

- ようかいせい: 水に溶ける。

(S)-(+)-Glycidyl Methyl Ether セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225-H302-H311-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501

- 危険物輸送番号:UN 3271

- WGKドイツ:3

- 危険カテゴリコード: 11-19-36/37/38

- セキュリティの説明: 16-26

- 福カードFコード:10-21

-

危険物標識:

- リスク用語:R11;R36/37/38

- 危険レベル:3/6.1

- セキュリティ用語:S16;S26;S37/39

- 包装グループ:II

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

(S)-(+)-Glycidyl Methyl Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-126762-50.0g |

(2S)-2-(methoxymethyl)oxirane |

64491-68-5 | 95% | 50.0g |

$2297.0 | 2023-02-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S42610-5g |

(S)-2-(Methoxymethyl)oxirane |

64491-68-5 | 5g |

¥158.0 | 2021-09-07 | ||

| TRC | G615735-250mg |

(S)-(+)-Glycidyl Methyl Ether |

64491-68-5 | 250mg |

$64.00 | 2023-05-18 | ||

| TRC | G615735-500mg |

(S)-(+)-Glycidyl Methyl Ether |

64491-68-5 | 500mg |

$92.00 | 2023-05-18 | ||

| Chemenu | CM121876-25g |

(S)-Glycidyl Methyl Ether |

64491-68-5 | 97% | 25g |

$466 | 2021-08-06 | |

| abcr | AB171378-5 g |

(S)-Glycidyl methyl ether, 97%; . |

64491-68-5 | 97% | 5 g |

€155.90 | 2023-07-20 | |

| abcr | AB171378-25 g |

(S)-Glycidyl methyl ether, 97%; . |

64491-68-5 | 97% | 25 g |

€448.70 | 2023-07-20 | |

| Chemenu | CM121876-25g |

(S)-Glycidyl Methyl Ether |

64491-68-5 | 97% | 25g |

$*** | 2023-05-30 | |

| Enamine | EN300-126762-0.5g |

(2S)-2-(methoxymethyl)oxirane |

64491-68-5 | 95% | 0.5g |

$103.0 | 2023-02-15 | |

| TRC | G615735-1000mg |

(S)-(+)-Glycidyl Methyl Ether |

64491-68-5 | 1g |

$144.00 | 2023-05-18 |

(S)-(+)-Glycidyl Methyl Ether 関連文献

-

Arnab Dawn,Norifumi Fujita,Shuichi Haraguchi,Kazuki Sada,Shun-ichi Tamaru,Seiji Shinkai Org. Biomol. Chem. 2009 7 4378

-

2. Efficient linking of two epoxides using potassium thioacetate in water and its use in polymerizationTakanori Kishida,Tomio Shimada,Kazunori Sugiyasu Chem. Commun. 2022 58 1108

-

3. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydesVarinder K. Aggarwal,Rémy Angelaud,Dominique Bihan,Paul Blackburn,Robin Fieldhouse,Silvia J. Fonquerna,Gair D. Ford,George Hynd,Elfyn Jones,Ray V. H. Jones,Philippe Jubault,Matthew J. Palmer,Paul D. Ratcliffe,Harry Adams J. Chem. Soc. Perkin Trans. 1 2001 2604

(S)-(+)-Glycidyl Methyl Etherに関する追加情報

(S)-(+)-グリシジルメチルエーテル(CAS No. 64491-68-5)の特性と応用:持続可能な化学合成の新たな可能性

(S)-(+)-グリシジルメチルエーテル((S)-(+)-Glycidyl Methyl Ether)は、エポキシ基を有する光学活性化合物として、医薬品中間体や機能性材料の合成において重要な役割を果たしています。CAS番号64491-68-5で特定されるこの化合物は、その立体選択的反応性から不斉合成やグリーンケミストリーの分野で注目を集めています。

近年、バイオベース原料やカーボンニュートラルなプロセスへの関心が高まる中、(S)-(+)-グリシジルメチルエーテルの持続可能な製造方法に関する研究が活発化しています。特に、酵素触媒を用いた光学分割技術や、マイクロリアクターを活用した高効率合成が、産業界で検討されています。

この化合物の化学的特性として、エポキシ環開環反応による多様な誘導体化が可能である点が挙げられます。例えば、アミン類やチオール化合物との反応により、医薬品のキラルビルディングブロックとして利用されます。また、ポリマー改質剤としての応用では、樹脂の耐熱性や接着性向上に寄与することが報告されています。

分析技術の進歩に伴い、HPLCや超臨界流体クロマトグラフィーを用いた(S)-(+)-グリシジルメチルエーテルの高精度定量法が確立されています。これにより、医薬品規格や電子材料グレードといった高純度製品の品質管理が可能となりました。

市場動向として、創薬研究やバイオマテリアル開発の需要拡大が、64491-68-5製品の成長を牽引しています。特に、抗体薬複合体(ADC)やターゲットドラッグデリバリーシステムにおけるリンカー分子としての潜在応用が期待されています。

安全性に関する最新の知見では、OECDテストガイドラインに準拠した生態影響評価が進められており、生分解性や水生生物への影響データが蓄積されつつあります。これらはREACH規制やGHS分類の更新において重要な基準となります。

将来展望として、AI予測ツールを活用した反応条件最適化や、フロー化学との組み合わせによる連続生産プロセスの開発が期待されます。また、サーキュラーエコノミーの観点から、副生成物の有効利用や溶媒回収技術の向上が課題となっています。

学術的な研究動向では、メタボロミクス解析や計算化学シミュレーションを用いた反応機構解明が進���でいます。特に、密度汎関数理論(DFT)計算による立体障害の予測は、新規誘導体設計に有用な知見を提供しています。

産業応用の具体例として、液晶材料の配向制御剤や、イオン液体の前駆体としての利用が報告されています。さらに、バイオセンサー用固定化基材やドラッグデリバリーシステムの機能性コーティング材への応用研究も進行中です。

国際的な規格動向では、ICHガイドラインやUSP/EPにおける純度基準の明確化が進められており、GMP準拠製造施設の需要が高まっています。これに伴い、安定同位体標識体の開発や、トレーサビリティ確保のための分析手法標準化が重要な課題となっています。

64491-68-5 ((S)-(+)-Glycidyl Methyl Ether) 関連製品

- 623-39-2(3-Methoxy-1,2-propanediol)

- 39443-66-8(Diethylene glycol diglycidyl ether)

- 556-52-5(Glycidol Standard)

- 64491-70-9((R)-2-(Methoxymethyl)oxirane)

- 57044-25-4((R)-(+)-Glycidol)

- 623-69-8(1,3-dimethoxypropan-2-ol)

- 4206-61-5(2-(2-{2-(oxiran-2-yl)methoxyethoxy}ethoxy)methyloxirane)

- 27043-36-3(1,3-bis(oxiran-2-ylmethoxy)propan-2-ol)

- 3126-95-2(Oxirane,2-(propoxymethyl)-)

- 60456-23-7((S)-(-)-Glycidol)